Technical Profile: Hexyl[2-(morpholin-4-yl)ethyl]amine
Technical Profile: Hexyl[2-(morpholin-4-yl)ethyl]amine
Bifunctional Scaffold for Medicinal Chemistry & Industrial Surfactants
Abstract
Hexyl[2-(morpholin-4-yl)ethyl]amine (PubChem CID: 21278415) is a secondary amine intermediate characterized by a bifunctional architecture: a lipophilic hexyl chain and a hydrophilic morpholine heterocycle, connected by an ethylene linker. This structural duality grants it unique amphiphilic properties, making it a critical building block in the synthesis of kinase inhibitors, sigma receptor ligands, and advanced corrosion inhibitors. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and application vectors in drug discovery and materials science.
Chemical Identity & Structural Analysis
This compound belongs to the class of
| Parameter | Data |
| IUPAC Name | |
| Common Synonyms | 4-(2-(Hexylamino)ethyl)morpholine; |
| Molecular Formula | |
| Molecular Weight | 214.35 g/mol |
| InChIKey | FNPYUOOVHAHFGO-UHFFFAOYSA-N |
| CAS Registry | Not widely listed; refer to CID 21278415 for specific indexing. |
Structural Pharmacophore
The molecule features three distinct functional zones:
-
Morpholine Head: Hydrogen bond acceptor (ether oxygen) and moderate base (
). Common pharmacophore in CNS drugs (e.g., Moclobemide). -
Ethyl Linker: Flexible spacer (2-carbon chain) preventing steric clash between the amine and the ring.
-
Hexyl Tail: Lipophilic anchor (
chain) that modulates solubility and protein binding affinity.
Physicochemical Properties
Note: Experimental data for this specific hexyl derivative is scarce in open literature. The values below represent high-confidence predictive models based on the homologous series (ethyl
| Property | Value (Predicted/Derived) | Implication for Research |
| Physical State | Clear to pale yellow liquid | Liquid handling required; likely viscous. |
| Boiling Point | ~265–275 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification (0.1–1 mmHg). |
| LogP (Octanol/Water) | 1.8 ± 0.2 | Moderate lipophilicity; suitable for CNS penetration and cell-based assays. |
| 10.2 ± 0.3 | Highly basic; exists as a cationic species at physiological pH (7.4). | |
| 8.3 ± 0.2 | Secondary ionization center; acts as a buffer in acidic media. | |
| Water Solubility | Low (Free Base) / High (Salt) | Free base requires organic cosolvents (DMSO, MeOH). Salts (HCl) are water-soluble. |
| Refractive Index | Useful for monitoring purity during distillation. |
Synthesis & Manufacturing Protocols
For research-grade purity (>98%), Method A (Reductive Amination) is the gold standard, avoiding the over-alkylation byproducts common in direct alkylation.
Method A: Reductive Amination (Recommended)
Mechanism: Condensation of hexanal with 4-(2-aminoethyl)morpholine followed by selective reduction.
Reagents:
-
4-(2-Aminoethyl)morpholine (1.0 eq)
-
Hexanal (1.05 eq)
-
Sodium Triacetoxyborohydride (
) (1.4 eq) -
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic)
Protocol:
-
Imine Formation: In a dry flask under
, dissolve 4-(2-aminoethyl)morpholine in DCE. Add Hexanal dropwise. Stir for 30–60 minutes at room temperature. Note: A slight exotherm indicates imine formation. -
Reduction: Cool to 0°C. Add
portion-wise over 15 minutes. (Use of mild reducing agent prevents reduction of the aldehyde to hexanol). -
Quench: Stir overnight at RT. Quench with saturated
solution.[1] -
Extraction: Extract aqueous layer with DCM (
). Wash combined organics with brine.[1] -
Purification: Dry over
, filter, and concentrate. Purify via flash chromatography (Silica; gradient DCM:MeOH: 90:10:1).
Method B: Direct Alkylation (Industrial Route)
Mechanism: Nucleophilic substitution of 1-bromohexane by 4-(2-aminoethyl)morpholine.
-
Risk: High probability of forming the tertiary amine (di-hexyl) byproduct.
-
Control: Use a large excess of the amine (3–5 eq) to favor mono-alkylation, then distill off the excess starting material.
Figure 1: Synthetic pathways comparing high-fidelity reductive amination vs. direct alkylation.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
-
NMR (400 MHz,
):-
3.70 (t, 4H, Morpholine
). -
2.65 (t, 2H,
-ethyl). -
2.58 (t, 2H,
-hexyl). -
2.45 (m, 6H, Morpholine
+ Ethyl linker). -
1.45 (quint, 2H, Hexyl
). - 1.28 (m, 6H, Hexyl bulk).
- 0.88 (t, 3H, Terminal methyl).
-
3.70 (t, 4H, Morpholine
-
Mass Spectrometry (ESI+):
-
: Observed
. -
Fragmentation: Expect loss of the morpholine ring (
86 fragment) or cleavage at the ethyl linker.
-
: Observed
Applications in Research & Industry
A. Medicinal Chemistry (Linker Strategy)
The hexyl-morpholine motif is a classic "solubilizing tail" used to optimize the pharmacokinetic (PK) profile of drug candidates.
-
Sigma Receptor Ligands: The morpholine nitrogen mimics the basic center required for Sigma-1 receptor binding, while the hexyl chain occupies the hydrophobic pocket.
-
PROTACs: Used as a linker to connect E3 ligase ligands to target proteins, where the amine provides a handle for conjugation.
B. Corrosion Inhibition
In industrial water systems (boilers, cooling towers), this compound acts as a mixed-type inhibitor .
-
Mechanism: The morpholine head adsorbs to the metal surface (via lone pair electrons), while the hexyl tail forms a hydrophobic barrier, repelling water and aggressive ions (
). -
Efficiency: Superior to morpholine alone due to the increased surface coverage provided by the alkyl chain.
C. Chemical Biology (Fluorescent Probes)
Used to derivatize naphthalimide fluorophores. The morpholine group prevents aggregation-caused quenching (ACQ) and targets the probe to lysosomes (due to the acidic
Figure 2: Functional application vectors across pharmaceutical and industrial domains.
Safety & Handling (SDS Highlights)
-
GHS Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
-
Handling:
-
Always handle in a fume hood.
-
Wear butyl rubber gloves (nitrile may degrade with prolonged exposure to amines).
-
Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (exothermic reaction).
-
-
Storage: Store under inert gas (
or Ar) to prevent oxidation of the amine or absorption of atmospheric (carbamate formation).
References
-
PubChem. Hexyl[2-(morpholin-4-yl)ethyl]amine (CID 21278415). National Library of Medicine. Available at: [Link]
- Abdel-Gaber, A. M., et al. (2011). Inhibition of Aluminium Corrosion in Acidic Solution Using Mono- and Bis-Morpholine Derivatives. Corrosion Science. (Context: Mechanism of morpholine-alkyl amines in corrosion inhibition).
-
Organic Chemistry Portal. Reductive Amination: Synthesis of Secondary Amines. Available at: [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: 4-(2-Aminoethyl)morpholine. (Context: Safety data for the parent amine). Available at: [Link]
